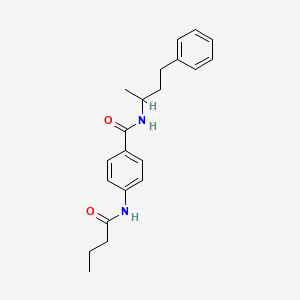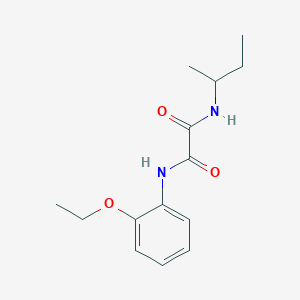
4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide
描述
4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide, also known as JNJ-38431055, is a small molecule inhibitor that has been developed for the treatment of Alzheimer's disease. It is a potent and selective inhibitor of beta-secretase 1 (BACE1), an enzyme that plays a critical role in the production of beta-amyloid peptides, which are the main component of the amyloid plaques found in the brains of Alzheimer's patients.
作用机制
4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide is a potent and selective inhibitor of BACE1, which is an enzyme that cleaves the amyloid precursor protein (APP) to produce beta-amyloid peptides. By inhibiting BACE1, 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide reduces the production of beta-amyloid peptides, which are the main component of the amyloid plaques found in the brains of Alzheimer's patients. This mechanism of action is different from other Alzheimer's drugs, such as cholinesterase inhibitors, which target the symptoms of the disease rather than the underlying pathology.
Biochemical and Physiological Effects:
4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide has been shown to reduce beta-amyloid levels in the brain and cerebrospinal fluid of Alzheimer's patients. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the effects on cognitive function in humans have been modest and have not yet been demonstrated in clinical trials.
实验室实验的优点和局限性
4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of BACE1, which makes it a valuable tool for studying the role of BACE1 in Alzheimer's disease. It also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other enzymes or proteins. It is also a relatively new compound, which means that there may be limited information available on its effects in different experimental systems.
未来方向
There are several future directions for research on 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide. One direction is to investigate the effects of 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide on cognitive function in humans. Another direction is to investigate the potential of 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide for the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to understand the long-term effects of 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide on beta-amyloid levels and cognitive function, as well as its potential side effects. Finally, there is a need for the development of more potent and selective BACE1 inhibitors, which may have greater therapeutic potential for the treatment of Alzheimer's disease.
科学研究应用
4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of Alzheimer's disease. In preclinical studies, 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide has been shown to reduce beta-amyloid levels in the brain and improve cognitive function in animal models of Alzheimer's disease. In clinical trials, 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide has been shown to be safe and well-tolerated, and to reduce beta-amyloid levels in the cerebrospinal fluid of Alzheimer's patients. However, the clinical trials have not yet demonstrated significant improvements in cognitive function.
属性
IUPAC Name |
4-(butanoylamino)-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-7-20(24)23-19-14-12-18(13-15-19)21(25)22-16(2)10-11-17-8-5-4-6-9-17/h4-6,8-9,12-16H,3,7,10-11H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUXDAOSMNFCHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chlorophenyl)-N'-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea](/img/structure/B4104141.png)
![1-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(3-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4104144.png)
![N-[1-(4-allyl-5-{[2-(mesitylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4104150.png)
![5-(2,4-dichlorophenyl)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4104159.png)
![2-(benzylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4104162.png)
![N-{1-[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4104170.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B4104171.png)
![2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B4104174.png)
![1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine](/img/structure/B4104181.png)
![1-[3-(diethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4104191.png)
![N-{1-[4-allyl-5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4104198.png)

![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4104220.png)
